An In-depth Technical Guide to the Physicochemical Properties of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a synthetic organic compound featuring a unique spirocyclic scaffold. This structural motif, which incorporates a cyclopropane ring fused to a piperidine core, imparts a three-dimensional architecture that is of significant interest in medicinal chemistry. The presence of the benzyl carbamate protecting group on the exocyclic amine further defines its chemical reactivity and potential biological applications. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance.
Physicochemical Properties
Quantitative data for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is not extensively reported in public literature. The following tables summarize the available information for the target compound and provide data for structurally related analogs to offer context and enable informed estimations.
Table 1: Core Physicochemical Data for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₀N₂O₂ | - |
| Molecular Weight | 260.33 g/mol | - |
| CAS Number | 1239852-33-5 | - |
| Appearance | Solid (predicted) | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
Table 2: Physicochemical Data for Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa | logP |
| Benzyl carbamate | C₈H₉NO₂ | 151.16 | 86-89[1] | Moderately soluble in water; Soluble in organic solvents[2][3] | 13.42 (Predicted) | 1.2 (Predicted) |
| tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | C₁₁H₁₉NO₃ | 213.27 | 55-59[4] | Not available | Not available | 1.1 (Predicted) |
| 6-Azaspiro[2.5]octane hydrochloride | C₇H₁₄ClN | 147.64 | Not available | Not available | Not available | Not available |
| N-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 6-7[5] | Not available | Not available | 2.6 (Predicted)[6] |
| Piperidine | C₅H₁₁N | 85.15 | -9 | Soluble in water | 11.22[7] | 0.84 |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate.
Synthesis and Purification
The synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate typically involves the reaction of 6-azaspiro[2.5]octan-1-amine with benzyl chloroformate in the presence of a base.
DOT Script for Synthesis Workflow:
Protocol:
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Dissolve 6-azaspiro[2.5]octan-1-amine in an inert solvent such as dichloromethane (DCM).
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Add a suitable base, for example, triethylamine, to the solution.
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Cool the mixture in an ice bath.
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Slowly add benzyl chloroformate to the reaction mixture.
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Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product using column chromatography on silica gel to obtain pure Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the compound.
DOT Script for NMR Analysis Workflow:
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
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¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum.
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2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
DOT Script for Mass Spectrometry Workflow:
Protocol:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
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Ionization: Use electrospray ionization (ESI) in positive ion mode.
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Analysis: Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition.
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Fragmentation Analysis: Conduct tandem mass spectrometry (MS/MS) to study the fragmentation pattern, which can provide further structural information.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound.
DOT Script for HPLC Analysis Workflow:
Protocol:
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Mobile Phase Preparation: Prepare a mobile phase consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
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Column: Use a reversed-phase C18 column.
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Gradient Elution: Employ a gradient elution method, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.
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Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
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Data Analysis: The purity of the compound is determined by the peak area percentage in the chromatogram.
Potential Biological Activity and Signaling Pathways
While specific biological targets for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate have not been explicitly identified in the literature, the carbamate functional group is a known pharmacophore, particularly for enzyme inhibition. Carbamates are well-documented inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10][11][12] The inhibitory mechanism typically involves the carbamoylation of a serine residue in the enzyme's active site, leading to a transiently inactivated enzyme.
DOT Script for General Carbamate Enzyme Inhibition Pathway:
The 6-azaspiro[2.5]octane scaffold itself is of interest in drug discovery due to its rigid, three-dimensional nature, which can lead to improved binding affinity and selectivity for various biological targets. Derivatives of azaspirocycles are being explored for their potential in treating a range of diseases.
Conclusion
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a framework for its characterization based on established protocols and data from analogous structures. The presence of the carbamate moiety suggests a potential for enzyme inhibition, a hypothesis that warrants further investigation. The unique spirocyclic core makes this and related compounds attractive scaffolds for the development of novel therapeutic agents. This technical guide serves as a valuable resource for researchers interested in exploring the properties and applications of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 621-84-1: Benzyl carbamate | CymitQuimica [cymitquimica.com]
- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Benzylpiperidine 99 31252-42-3 [sigmaaldrich.com]
- 6. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
